Ethyl 6-benzyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Description
“5-Chloro-2-thiophenecarboxaldehyde” is a thiophene derivative .
Synthesis Analysis
“5-Chloro-2-thiophenecarboxaldehyde” may be used for the synthesis of 2-heteroaryl-α-methyl-5-benzoxazoleacetic acids .Molecular Structure Analysis
The molecular formula of “Ethyl 5-Chlorothiophene-2-carboxylate” is C7H7ClO2S .Physical and Chemical Properties Analysis
“Ethyl 5-Chlorothiophene-2-carboxylate” has a boiling point of 62 °C/0.02 mmHg, a flash point of 107 °C, a specific gravity of 1.28 (20/20), and a refractive index of 1.54 .Scientific Research Applications
Synthetic Methodologies and Chemical Reactions
Research in the area of synthetic organic chemistry has led to the development of novel methodologies for constructing complex molecules. For instance, the study by Zhu, Lan, and Kwon (2003) explores an expedient phosphine-catalyzed [4 + 2] annulation, demonstrating the synthesis of highly functionalized tetrahydropyridines. This research highlights the efficiency and regioselectivity of the annulation reactions in producing ethyl 6-substituted tetrahydropyridine derivatives, which could be analogously related to the synthesis of the compound (Zhu, Lan, & Kwon, 2003).
Potential Pharmacological Activities
Investigations into the pharmacological potentials of structurally similar compounds have been conducted, aiming to identify new therapeutic agents. While the direct medical applications of Ethyl 6-benzyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride were not covered, related research provides a foundational understanding of how similar molecules could be explored for medicinal purposes. For example, studies have synthesized novel heterocyclic compounds with potential for hypnotic activity, indicating the broad interest in utilizing complex organic molecules for drug discovery (Ghorab, Heiba, & El-gawish, 1995).
Properties
IUPAC Name |
ethyl 6-benzyl-2-[(5-chlorothiophene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S2.ClH/c1-2-28-22(27)19-15-10-11-25(12-14-6-4-3-5-7-14)13-17(15)30-21(19)24-20(26)16-8-9-18(23)29-16;/h3-9H,2,10-13H2,1H3,(H,24,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAJHCJTEZSVTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(S4)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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